molecular formula C18H24N2O4 B2699111 Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1803594-77-5

Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2699111
CAS No.: 1803594-77-5
M. Wt: 332.4
InChI Key: UDJORTGFWBFKJO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a 5-oxa-2,8-diazaspiro[3.5]nonane core with a tert-butyl carboxylate group at position 2, a benzyl group at position 8, and a ketone (7-oxo) moiety. Its CAS number is 1385696-61-6 , and it has been marketed as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis. However, it is currently listed as a discontinued product by CymitQuimica . The compound’s spirocyclic architecture confers rigidity, making it valuable for modulating pharmacokinetic properties in drug design.

Properties

IUPAC Name

tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(13-20)11-19(15(21)10-23-18)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJORTGFWBFKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C(=O)CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Functional Groups: The tert-butyl ester, benzyl group, and oxo group are introduced through various substitution and addition reactions. These reactions may involve reagents such as tert-butyl alcohol, benzyl chloride, and oxidizing agents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often incorporating automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The oxo group can be reduced to form alcohols or other lower oxidation state compounds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Key Parameters of Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Availability Source
Target Compound 1385696-61-6 314.4 8-benzyl, 7-oxo Discontinued
7-Benzoyl analog N/A 323.4 7-benzoyl Research use
6,6-Dimethyl analog 1803602-11-0 346.5 6,6-dimethyl Available (CymitQuimica)
Bicyclo[6.1.0]nonane analog N/A 463.3 3-bromophenyl Research use
5-Oxa-2,8-diazaspiro[3.5]nonane 1251011-05-8 242.3 None Available (Combi-Blocks)

Biological Activity

Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1803594-77-5) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H24_{24}N2_2O4_4, with a molecular weight of approximately 332.39 g/mol. The compound features a diazaspiro structure that contributes to its biological properties.

Research indicates that compounds with diazaspiro structures can exhibit various biological activities, particularly in the modulation of enzyme activities and receptor interactions. For instance, related compounds have shown potential in inhibiting fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism, thereby influencing pain and inflammation pathways .

Antiviral Activity

One notable area of research involves the compound's potential as an antiviral agent. Similar diazaspiro compounds have been reported to interact with chemokine receptors such as CCR3 and CCR5, which are critical in the pathogenesis of HIV and other viral infections . This interaction suggests that this compound may possess antiviral properties that warrant further investigation.

Anti-inflammatory Effects

In addition to its antiviral potential, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Compounds structurally related to tert-butyl 8-benzyl-7-oxo have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This property could make it valuable in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. A notable method includes the use of epoxidation reactions followed by ring expansion to yield the desired spiro compound . This synthetic route not only provides a high yield but also allows for the exploration of various derivatives that may enhance biological activity.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of similar compounds indicated a reduction in inflammatory markers in animal models . This aligns with the hypothesized activity of tert-butyl 8-benzyl derivatives in modulating immune responses.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate?

  • Methodological Answer: The compound is synthesized via a two-step protocol. First, react tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (0.22 mmol) with benzoyl chloride (0.44 mmol) in dichloromethane (DCM) under nitrogen. Stir at room temperature for 12 hours, then purify via flash chromatography (2% MeOH in DCM) to achieve ~75% yield. Anhydrous conditions and inert atmosphere are critical to suppress hydrolysis or oxidation side reactions .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer:

  • 1H/13C NMR: Use 200–500 MHz spectrometers in CDCl3. Key signals include aromatic protons (δ 7.44–7.36 ppm for benzyl groups) and spirocyclic backbone protons (δ 3.16–3.67 ppm). Carbonyl carbons appear at ~170 ppm .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]+ = 357.3 g/mol for C19H25N2O3).
  • IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹) and ether/amine functional groups .

Q. What safety protocols are mandatory during handling?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage: Refrigerate (2–8°C) in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of spirocyclic analogs?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities with targets (e.g., Sigma-1 receptors). Compare docking scores of benzyl vs. trifluoromethyl derivatives to explain activity variations.
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro derivatives) and correlate logP values with membrane permeability using HPLC-derived retention times .

Q. What experimental strategies enhance stability during long-term storage?

  • Methodological Answer:

  • Degradation Monitoring: Perform HPLC every 3 months (C18 column, acetonitrile/water gradient). Detect degradation products like tert-butyl alcohol (retention time ~2.1 min).
  • Stabilization: Add antioxidants (e.g., 0.1% BHT) or store as a lyophilized powder under argon. Stability data shows >90% purity retention at -20°C for 12 months .

Q. How can X-ray crystallography elucidate conformational dynamics of the spirocyclic core?

  • Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (hexane/ethyl acetate).
  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines structures to R1 < 0.05.
  • Analysis: Compare experimental bond angles (e.g., N1-C2-C3 = 112.5°) with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) to validate spirocyclic strain .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields across different studies?

  • Methodological Answer:

  • Parameter Optimization: Systematically vary reaction time, temperature, and solvent polarity. For example, replacing DCM with THF increases yield to 82% due to improved solubility of intermediates.
  • Byproduct Identification: Use LC-MS to trace low-yield reactions. Impurities like tert-butyl carbamate (m/z 174.1) indicate competing hydrolysis pathways .

Q. Why do biological assays show variable potency for structurally similar derivatives?

  • Methodological Answer:

  • Assay Standardization: Use uniform cell lines (e.g., HEK-293T for receptor binding) and normalize data to positive controls (e.g., haloperidol for Sigma receptors).
  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility, reducing false-negative results in cell-based assays .

Methodological Tables

Parameter Optimal Condition Reference
Reaction SolventDichloromethane (anhydrous)
Purification MethodFlash chromatography (2% MeOH/DCM)
Storage Temperature2–8°C under nitrogen
Degradation MonitoringHPLC (C18, acetonitrile/water)
Spectroscopic Data Key Observations Reference
1H NMR (CDCl3)δ 7.44–7.36 ppm (benzyl aromatic)
ESI-MS[M+H]+ = 357.3
IR (KBr)1700 cm⁻¹ (C=O stretch)

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